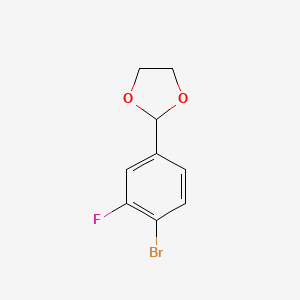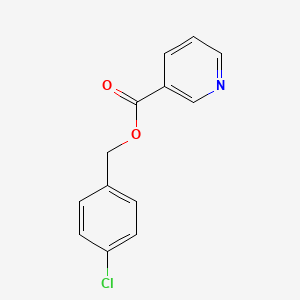
Nicotinic acid, (4-chlorophenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, (4-chlorophenyl)methyl ester is a chemical compound with the formula C13H10ClNO2 and a molecular weight of 247.677 . It is a derivative of nicotinic acid, also known as niacin .
Molecular Structure Analysis
The molecular structure of Nicotinic acid, (4-chlorophenyl)methyl ester consists of a nicotinic acid moiety and a (4-chlorophenyl)methyl group attached through an ester linkage . The IUPAC Standard InChI for this compound is InChI=1S/C13H10ClNO2/c14-12-5-3-10(4-6-12)9-17-13(16)11-2-1-7-15-8-11/h1-8H,9H2 .Scientific Research Applications
Industrial Production
Nicotinic acid, a naturally occurring pyridine carboxylic acid found in vitamin PP, is essential for humans and animals and is used as an antipelagic agent. Industrially, it is mainly produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. However, this process generates nitrous oxide, a potent greenhouse gas. Recent research highlights the need for new, ecologically friendly methods to produce nicotinic acid, focusing on methods with potential industrial applications (Lisicki, Nowak, & Orlińska, 2022).
Antinociceptive Activity
Methyl nicotinate, a methyl ester of nicotinic acid, has shown effective peripheral and central antinociceptive activity. Synthesized through the esterification of nicotinic acid, it significantly reduced pain responses in animal models, suggesting potential for pain management applications (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).
Lipid-Lowering Effects
Nicotinic acid has been recognized for its lipid-lowering properties for over 50 years. Its primary action is to decrease lipolysis in adipose tissue. The identification of nicotinic acid receptors, such as PUMA-G and HM74 in adipocytes, has provided insights into its mechanism of action. This discovery is crucial for the development of new drugs to treat dyslipidemia (Tunaru, Kero, Schaub, Wufka, Blaukat, Pfeffer, & Offermanns, 2003).
Herbicidal Activity
Nicotinic acid derivatives have been explored for their herbicidal activity. Specifically, N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown promising herbicidal activity against various weeds, providing a basis for developing new herbicides (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Vasorelaxation and Antioxidant Properties
Thionicotinic acid derivatives of nicotinic acid have exhibited notable vasorelaxation and antioxidative properties. These compounds, including 2-(1-adamantylthio)nicotinic acid, have potential therapeutic applications due to their vasorelaxant and antioxidant effects, as demonstrated in studies involving rat thoracic aorta and antioxidative assays (Prachayasittikul, Wongsawatkul, Worachartcheewan, Nantasenamat, Ruchirawat, & Prachayasittikul, 2010).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cell biology . The compound’s interaction with its targets could lead to alterations in cellular functions, contributing to its biological activity.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . These pathways and their downstream effects contribute to the compound’s overall biological activity.
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that this compound may have similar effects . These effects could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
(4-chlorophenyl)methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-5-3-10(4-6-12)9-17-13(16)11-2-1-7-15-8-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZHFKASOGKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic acid, (4-chlorophenyl)methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)
![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)
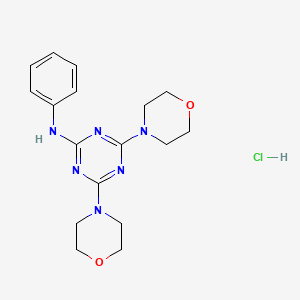
![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)
![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2941172.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2941173.png)
![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)
![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)
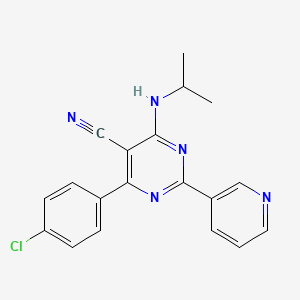
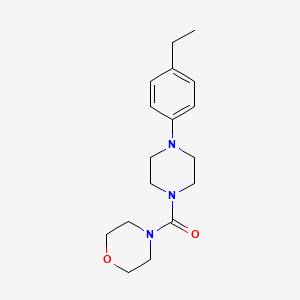
![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide](/img/structure/B2941187.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2941188.png)
